1-Methylisoquinolin-6-ol
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Overview
Description
1-Methylisoquinolin-6-ol is a heterocyclic organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocycles that are significant due to their presence in various natural alkaloids and their wide range of biological activities
Preparation Methods
The synthesis of 1-Methylisoquinolin-6-ol can be achieved through several methods:
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Synthetic Routes
Pomeranz-Fritsch Reaction: This method involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions to produce isoquinoline derivatives.
Nickel-Catalyzed Cyclization: This approach uses substituted alkynes and o-haloarylamidines in the presence of water to produce this compound.
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Industrial Production Methods
Metal-Catalyzed Processes: Industrial synthesis often employs metal catalysts such as palladium or copper to facilitate the cyclization and functionalization of precursor molecules.
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction process, resulting in higher yields and shorter reaction times.
Chemical Reactions Analysis
1-Methylisoquinolin-6-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-Methylisoquinolin-6-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methylisoquinolin-6-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Methylisoquinolin-6-ol can be compared with other isoquinoline derivatives:
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Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family, known for its basic structure and biological activities.
1-Methylisoquinoline: Similar to this compound but lacks the hydroxyl group at the 6th position.
6-Hydroxyisoquinoline: Similar structure but without the methyl group at the 1st position.
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Uniqueness: : The presence of both a methyl group at the 1st position and a hydroxyl group at the 6th position makes this compound unique, contributing to its distinct chemical and biological properties .
Properties
Molecular Formula |
C10H9NO |
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Molecular Weight |
159.18 g/mol |
IUPAC Name |
1-methylisoquinolin-6-ol |
InChI |
InChI=1S/C10H9NO/c1-7-10-3-2-9(12)6-8(10)4-5-11-7/h2-6,12H,1H3 |
InChI Key |
FZEAFQGXLLXUFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=C2)O |
Origin of Product |
United States |
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